Perfluorononanenitrile
Overview
Description
Perfluorononanenitrile: is an organic compound known for its chemical stability and thermal resistance. It is a perfluorinated compound, meaning all hydrogen atoms in the molecule are replaced by fluorine atoms. This compound is used in various industrial applications due to its unique properties, such as low surface tension and high dielectric strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorononanenitrile can be synthesized through the fluorination of nonanenitrile. The process involves the replacement of hydrogen atoms with fluorine atoms using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of specialized equipment to handle the highly reactive fluorine gas safely. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions: Perfluorononanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into perfluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated amines.
Substitution: Various perfluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Perfluorononanenitrile is used as a precursor in the synthesis of other perfluorinated compounds. Its unique properties make it valuable in the development of new materials with high thermal and chemical stability .
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility .
Industry: In the electronics industry, this compound is used as a dielectric fluid due to its high dielectric strength and low surface tension. It is also employed in the production of fluoropolymers and as a solvent for specialized applications .
Mechanism of Action
Perfluorononanenitrile exerts its effects primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. These properties make it an effective barrier material in various applications. The molecular targets and pathways involved include interactions with other fluorinated compounds and the formation of stable complexes with metals and other elements .
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorobutanesulfonate (PFBS)
Comparison: Perfluorononanenitrile is unique due to its nitrile functional group, which imparts different reactivity compared to other perfluorinated compounds. While PFOA and PFOS are primarily used as surfactants, this compound’s applications are more diverse, including its use as a dielectric fluid and in the synthesis of other specialized materials .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLCIRIVPLDAGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895458 | |
Record name | Heptadecafluorononanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82416-71-5 | |
Record name | Heptadecafluorononanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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